Cas no 702667-49-0 (methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate)

Methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate is a synthetic organic compound featuring a pyridine core functionalized with a cyclohexylthiourea moiety and a methyl ester group. Its structure combines a heterocyclic aromatic system with a thiocarbamoyl substituent, making it a versatile intermediate in medicinal and agrochemical research. The compound's key advantages include its potential as a building block for bioactive molecules, owing to the reactivity of both the ester and thiourea functional groups. The cyclohexyl group enhances lipophilicity, which may improve membrane permeability in pharmacological applications. This compound is particularly useful in the development of enzyme inhibitors or metal-chelating agents due to its ability to coordinate with various metal ions.
methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate structure
702667-49-0 structure
Product name:methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate
CAS No:702667-49-0
MF:C14H19N3O2S
MW:293.384561777115
CID:5341031

methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-{[(cyclohexylamino)carbonothioyl]amino}nicotinate
    • methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate
    • MLS000660969
    • HMS1645C07
    • HMS2731C21
    • SMR000310607
    • methyl 2-(3-cyclohexylthioureido)nicotinate
    • UNM000003643701
    • methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate
    • Inchi: 1S/C14H19N3O2S/c1-19-13(18)11-8-5-9-15-12(11)17-14(20)16-10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H2,15,16,17,20)
    • InChI Key: FPDAHZLRNHLNRR-UHFFFAOYSA-N
    • SMILES: S=C(NC1C(C(=O)OC)=CC=CN=1)NC1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 345
  • Topological Polar Surface Area: 95.3
  • XLogP3: 3

methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6548-3488-3mg
methyl 2-[(cyclohexylcarbamothioyl)amino]pyridine-3-carboxylate
702667-49-0
3mg
$63.0 2023-09-08
Life Chemicals
F6548-3488-2mg
methyl 2-[(cyclohexylcarbamothioyl)amino]pyridine-3-carboxylate
702667-49-0
2mg
$59.0 2023-09-08
Life Chemicals
F6548-3488-2μmol
methyl 2-[(cyclohexylcarbamothioyl)amino]pyridine-3-carboxylate
702667-49-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6548-3488-1mg
methyl 2-[(cyclohexylcarbamothioyl)amino]pyridine-3-carboxylate
702667-49-0
1mg
$54.0 2023-09-08
Life Chemicals
F6548-3488-4mg
methyl 2-[(cyclohexylcarbamothioyl)amino]pyridine-3-carboxylate
702667-49-0
4mg
$66.0 2023-09-08

Additional information on methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate

Comprehensive Overview of Methyl 2-(Cyclohexylcarbamothioyl)Aminopyridine-3-Carboxylate (CAS No. 702667-49-0)

Methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate (CAS No. 702667-49-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique thioamide and ester functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Its molecular structure combines a pyridine core with a cyclohexyl substituent, making it a valuable scaffold for drug discovery and material science applications.

In recent years, the demand for heterocyclic compounds like methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate has surged due to their potential in developing antimicrobial agents and enzyme inhibitors. Researchers have explored its role in targeting kinase pathways, a hot topic in oncology and inflammation studies. The compound’s carbamothioyl moiety is particularly noteworthy, as it mimics natural thiol-containing metabolites, enabling interactions with cysteine-rich proteins—a key focus in proteomics and drug design.

The synthesis of CAS No. 702667-49-0 typically involves the reaction of 2-aminopyridine-3-carboxylic acid derivatives with cyclohexyl isothiocyanate, followed by esterification. This process highlights the compound’s relevance in green chemistry, as modern protocols emphasize atom-economical and solvent-free approaches. Such advancements align with the growing interest in sustainable synthesis, a trending topic in academic and industrial forums.

From an analytical perspective, methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate exhibits distinct spectral properties. Nuclear magnetic resonance (NMR) and mass spectrometry data reveal its structural integrity, while HPLC methods ensure purity—a critical factor for high-throughput screening in pharmaceutical labs. These techniques address common user queries about compound characterization and quality control, which dominate searches in chemical databases.

Beyond pharmaceuticals, this compound’s agrochemical potential is under investigation. Its pyridine-thioamide hybrid structure may contribute to novel pesticide formulations, addressing global concerns about crop resistance and environmental safety. This application resonates with current debates on food security and sustainable agriculture, frequently searched topics in academic and policy circles.

In material science, CAS No. 702667-49-0 has been explored as a ligand for metal-organic frameworks (MOFs), leveraging its chelating ability. MOFs are a trending subject due to their applications in gas storage and catalysis, making this compound a candidate for next-generation materials. Such interdisciplinary relevance enhances its visibility in scientific literature and patent filings.

To summarize, methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate exemplifies the convergence of medicinal chemistry, green synthesis, and material innovation. Its multifaceted applications answer pressing questions in drug development, agriculture, and nanotechnology, ensuring its continued prominence in research and industry.

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